molecular formula C9H6ClNO2 B13147194 2-(2-Chloro-3-cyanophenyl)acetic acid

2-(2-Chloro-3-cyanophenyl)acetic acid

Cat. No.: B13147194
M. Wt: 195.60 g/mol
InChI Key: RRFHXSNUECCBGM-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-cyanophenyl)acetic acid is an organic compound characterized by the presence of a chloro group and a cyano group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-cyanophenyl)acetic acid typically involves the chlorination of 2-cyanophenylacetic acid. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as acetic anhydride, to facilitate the chlorination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled chlorination of 2-cyanophenylacetic acid under optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-cyanophenyl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The cyano group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiolates in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.

Major Products Formed

    Substitution: Formation of substituted phenylacetic acids.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

2-(2-Chloro-3-cyanophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-cyanophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The chloro and cyano groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-cyanophenyl)acetic acid
  • 2-(3-Cyanophenyl)acetic acid
  • 4-Cyanophenylacetic acid

Comparison

2-(2-Chloro-3-cyanophenyl)acetic acid is unique due to the specific positioning of the chloro and cyano groups on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for specific applications .

Biological Activity

2-(2-Chloro-3-cyanophenyl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound includes a chloro group and a cyano group attached to a phenyl ring, which may influence its interaction with biological targets. The presence of these functional groups can enhance lipophilicity and reactivity, making the compound a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The chloro and cyano groups are believed to participate in hydrogen bonding and electrostatic interactions, which can modulate enzyme or receptor activity. This interaction can lead to inhibition or activation of cellular pathways that are crucial for various physiological processes.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. In vitro assays have shown that the compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate the effectiveness of the compound in inhibiting bacterial growth.

Bacterial Strain MIC (µg/mL)
Escherichia coli4.69
Staphylococcus aureus5.64
Bacillus subtilis8.33
Pseudomonas aeruginosa13.40

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly regarding its effects on various cancer cell lines. Studies employing cell viability assays, such as the sulforhodamine B (SRB) assay, have demonstrated that the compound can induce cytotoxic effects in cancer cells.

In one study, the compound was tested against human colon carcinoma cell lines, showing a dose-dependent reduction in cell viability. The results indicated an IC50 value in the nanomolar range, suggesting potent anticancer activity.

Cell Line IC50 (nM)
HT29 (Colon Cancer)<100
MCF7 (Breast Cancer)<200

Furthermore, combination studies with established chemotherapeutic agents revealed that this compound could enhance the efficacy of these drugs, indicating its potential as an adjunct therapy in cancer treatment .

Case Studies

  • Antibacterial Efficacy : A study focused on synthesizing derivatives of this compound showed enhanced antibacterial activity compared to its parent compound. Modifications to the side chains significantly improved MIC values against resistant bacterial strains.
  • Cytotoxicity in Cancer Research : Another case study evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The findings highlighted its ability to disrupt cell cycle progression and induce apoptosis in malignant cells.

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

2-(2-chloro-3-cyanophenyl)acetic acid

InChI

InChI=1S/C9H6ClNO2/c10-9-6(4-8(12)13)2-1-3-7(9)5-11/h1-3H,4H2,(H,12,13)

InChI Key

RRFHXSNUECCBGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C#N)Cl)CC(=O)O

Origin of Product

United States

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